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Abstract
Pociredir (formerly FTX-6058) is an investigational, orally bioavailable small molecule in

development for the treatment of sickle cell disease (SCD). Developed by Fulcrum

Therapeutics, Pociredir is a potent and selective inhibitor of Embryonic Ectoderm

Development (EED), a core component of the Polycomb Repressive Complex 2 (PRC2). By

inhibiting EED, Pociredir upregulates the expression of fetal hemoglobin (HbF), a key

therapeutic strategy for mitigating the pathophysiology of SCD. This technical guide provides a

comprehensive overview of the discovery, mechanism of action, preclinical data, and clinical

development of Pociredir, intended for an audience of researchers, scientists, and drug

development professionals. All quantitative data is summarized in structured tables, and key

experimental methodologies are detailed. Signaling pathways and experimental workflows are

visualized using the DOT language.

Introduction to Sickle Cell Disease and the
Therapeutic Rationale for HbF Induction
Sickle cell disease is a monogenic disorder caused by a point mutation in the β-globin gene,

leading to the production of abnormal hemoglobin S (HbS).[1] Under deoxygenated conditions,

HbS polymerizes, causing red blood cells to become rigid and assume a characteristic sickle

shape. This leads to chronic hemolysis, vaso-occlusive crises (VOCs), and progressive end-
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organ damage.[1] A well-established clinical observation is that individuals with SCD who also

have hereditary persistence of fetal hemoglobin (HPFH) experience a significantly milder

disease course.[2] Fetal hemoglobin (HbF) is the primary oxygen-carrying protein during fetal

life and its production is largely silenced after birth.[1] The presence of HbF in red blood cells of

SCD patients inhibits the polymerization of HbS. Therefore, therapeutic strategies aimed at

reactivating HbF expression are a major focus of drug development for SCD.[2]

Discovery and Medicinal Chemistry of Pociredir
Pociredir was identified through Fulcrum Therapeutics' proprietary drug discovery platform.

The medicinal chemistry strategy focused on developing a potent and selective small molecule

inhibitor of EED with favorable pharmacokinetic properties for once-daily oral administration.[3]

Chemical Structure
The chemical structure of Pociredir (FTX-6058) has been disclosed and is presented below.

Chemical Name: (S)-12-fluoro-4-(2-methylpyridin-3-yl)-7a,8,13,14-tetrahydro-7H-furo[4,3,2-

gh]pyrido[2',3':5,6][4][5][6]triazolo[1',5':1,6]pyrido[3,2-c][3][5]benzoxazonine

CAS No: 2297405-24-1

(Image of the chemical structure of Pociredir would be placed here in a full whitepaper)

Mechanism of Action
Pociredir is a selective inhibitor of Embryonic Ectoderm Development (EED), a core subunit of

the Polycomb Repressive Complex 2 (PRC2).[4][7] PRC2 is an epigenetic regulator that

catalyzes the trimethylation of histone H3 on lysine 27 (H3K27me3), a mark associated with

gene silencing. By binding to EED, Pociredir inhibits the enzymatic activity of PRC2.[6][8] This

leads to a reduction in H3K27me3 at the γ-globin (HBG1/HBG2) gene locus, resulting in the

upregulation of γ-globin mRNA and a subsequent increase in the production of fetal

hemoglobin (HbF).[2][6] The proposed mechanism of action is believed to be independent of

BCL11A, a known repressor of HbF.[6]

Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway of Pociredir.
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Caption: Mechanism of action of Pociredir.

Preclinical Development
Pociredir has undergone extensive preclinical evaluation in both in vitro and in vivo models to

establish its proof-of-concept for the treatment of sickle cell disease.

In Vitro Studies
Experimental System: Human CD34+ hematopoietic stem and progenitor cells isolated from

healthy and sickle cell disease donors were differentiated into erythroid precursors.

Methodology:

Cell Culture: CD34+ cells were cultured in a multi-step differentiation medium to induce

erythroid lineage commitment and maturation.

Drug Treatment: Differentiated erythroid precursors were treated with varying concentrations

of Pociredir.

Endpoint Analysis:

HbF Protein Levels: Fetal hemoglobin levels were quantified as a percentage of total

hemoglobin using high-performance liquid chromatography (HPLC).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b8210139?utm_src=pdf-body-img
https://www.benchchem.com/product/b8210139?utm_src=pdf-body
https://www.benchchem.com/product/b8210139?utm_src=pdf-body
https://www.benchchem.com/product/b8210139?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8210139?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


γ-globin mRNA Expression: The relative expression of γ-globin mRNA was measured by

quantitative reverse transcription PCR (qRT-PCR).

F-cells: The percentage of cells expressing HbF (F-cells) was determined by flow

cytometry using an anti-HbF antibody.

Key Findings:

Treatment with Pociredir resulted in a dose-dependent increase in HbF protein levels in

erythroid cells derived from both healthy and SCD donors, reaching up to approximately 30%

of total hemoglobin.[8]

A corresponding increase in γ-globin mRNA expression was observed.

Pociredir induced a pancellular distribution of HbF, which is believed to be important for its

therapeutic effect.[8]

In Vivo Studies
Animal Model: The Townes mouse model of sickle cell disease was utilized for in vivo studies.

This humanized mouse model expresses human α-globin and human sickle β-globin (βS),

recapitulating key features of human SCD.[1]

Methodology:

Animal Dosing: Townes SCD mice were orally administered Pociredir once daily at various

dose levels.

Endpoint Analysis:

HbF Protein Levels: Blood samples were collected at different time points, and HbF levels

were measured by HPLC.

Hbb-bh1 mRNA Expression: In some studies with wild-type mice, the expression of the

murine embryonic hemoglobin surrogate, Hbb-bh1, was measured in bone marrow as a

marker of target engagement.

Hematological Parameters: Standard hematological parameters were assessed.
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Pharmacokinetics: Plasma concentrations of Pociredir were measured to determine its

pharmacokinetic profile.

Key Findings:

Oral administration of Pociredir to Townes SCD mice resulted in a dose- and time-

dependent increase in HbF protein levels.[9]

Pociredir demonstrated superior HbF induction compared to hydroxyurea in a head-to-head

preclinical study in the Townes mouse model.[8]

The drug showed good oral bioavailability and a pharmacokinetic profile supportive of once-

daily dosing.

Target engagement in bone marrow was correlated with target engagement in peripheral

monocytes, suggesting a potential for a convenient clinical biomarker.[9]

Preclinical Quantitative Data Summary
Study Type Model Key Finding Reference

In Vitro
Human CD34+ cells

from SCD donors

Up to ~30% HbF of

total hemoglobin
[8]

In Vivo
Townes SCD Mouse

Model

Dose- and time-

dependent increase in

HbF

[9]

In Vivo
Townes SCD Mouse

Model

Superior HbF

induction over

hydroxyurea

[8]

Clinical Development
Pociredir is currently being evaluated in a Phase 1b clinical trial in adult patients with sickle

cell disease.

Phase 1 Study in Healthy Volunteers (NCT04586985)
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A Phase 1, randomized, double-blind, placebo-controlled, single- and multiple-ascending dose

study was conducted to evaluate the safety, tolerability, and pharmacokinetics of Pociredir in
healthy adult volunteers.

Key Findings:

Pociredir was generally well-tolerated with no serious adverse events reported.

The pharmacokinetic profile supported once-daily oral dosing.

Dose-dependent increases in γ-globin mRNA were observed, demonstrating target

engagement.[2]

Phase 1b PIONEER Study in SCD Patients
(NCT05169580)
The PIONEER study is an ongoing, open-label, multi-center, international Phase 1b trial

designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of

Pociredir in adults with SCD.

Study Design:

Patient Population: Adults (18-65 years) with severe SCD.

Dosing Cohorts: Multiple ascending dose cohorts, including 2 mg, 6 mg, 12 mg, and 20 mg

once daily. A 30 mg cohort may also be initiated.[5]

Treatment Duration: 12 weeks of dosing followed by a 4-week follow-up period.[5]

Primary Endpoints: Safety and tolerability, and pharmacokinetics.[5]

Secondary and Exploratory Endpoints:

Change in HbF levels (measured by HPLC).[10]

Markers of hemolysis (e.g., bilirubin, lactate dehydrogenase).[11]

Percentage of F-cells (measured by flow cytometry).[10]
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Globin gene expression (measured by ddPCR).[10]

Incidence of vaso-occlusive crises (VOCs).[12]

Clinical Trial Workflow Diagram

Patient Screening
(SCD Diagnosis, Inclusion/Exclusion Criteria)

Enrollment into Dose Cohorts
(2mg, 6mg, 12mg, 20mg)

Once-Daily Oral Dosing of Pociredir
(12 Weeks)

Safety and Efficacy Monitoring

Regular Assessments

Follow-Up
(4 Weeks)

Data Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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